molecular formula C14H16N4O3 B11663714 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate

Cat. No.: B11663714
M. Wt: 288.30 g/mol
InChI Key: JKXZPGHHCHPMQF-OVCLIPMQSA-N
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Description

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate is a chemical compound characterized by its unique structure, which includes a triazole ring and a methoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with 2-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate apart from similar compounds is its specific structural arrangement, which may confer unique biological activities and chemical reactivity. The presence of the methoxy group and the acetate moiety can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

[4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C14H16N4O3/c1-9-16-17-10(2)18(9)15-8-12-5-6-13(21-11(3)19)14(7-12)20-4/h5-8H,1-4H3/b15-8+

InChI Key

JKXZPGHHCHPMQF-OVCLIPMQSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C

Origin of Product

United States

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